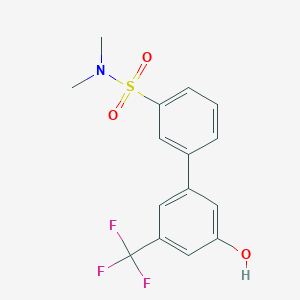
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-DMS-3TFP) is a novel compound that has been used in recent years for a variety of scientific research applications. This compound has a unique structure that makes it desirable for a wide range of applications. It is a highly stable compound with a high boiling point and low solubility in water, making it ideal for use in lab experiments. 5-DMS-3TFP has a wide range of biological and physiological effects, and is increasingly being used in research to study the mechanisms of action of various drugs and compounds.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications. It has been used as a model compound for studying the mechanisms of action of various drugs and compounds. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents and antifungal agents. In addition, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of various polymers and materials, such as polyurethanes and polycarbonates. Furthermore, it has been used in the synthesis of various catalysts and catalytic systems, such as those used in the production of polymers.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to interact with various receptor sites in the body, leading to a variety of biological and physiological effects. For example, it has been shown to interact with the CB1 and CB2 cannabinoid receptors, leading to the modulation of various physiological processes. In addition, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been shown to interact with various other receptors, such as the serotonin, dopamine, and GABA receptors, leading to a variety of effects.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to modulate various physiological processes, such as pain, inflammation, and mood. In addition, it has been shown to have neuroprotective and anticonvulsant effects. Furthermore, it has been shown to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.
Advantages and Limitations for Lab Experiments
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a highly stable compound with a high boiling point and low solubility in water, making it ideal for use in lab experiments. In addition, it is relatively easy to synthesize and has a high purity, making it ideal for use in a wide range of experiments. However, there are some limitations associated with the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not water-soluble, making it difficult to use in experiments involving aqueous solutions. In addition, the purity of the compound can vary depending on the synthesis method used, and the compound can be difficult to purify.
Future Directions
The potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% are numerous. It has already been used in a variety of scientific research applications, and it is likely that it will continue to be explored for its potential therapeutic applications. In addition, it could be used in the synthesis of various drugs and materials, as well as in the development of various catalysts and catalytic systems. Furthermore, it could be used to study the mechanisms of action of various drugs and compounds, as well as to develop new and improved drugs. Finally, it could be used in the development of various polymers and materials, such as polyurethanes and polycarbonates.
Synthesis Methods
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process that involves the reaction of 3-trifluoromethylphenol with N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst. The reaction is carried out at room temperature for approximately two hours, and then the product is isolated by precipitation with methanol. The final product is a white powder with a purity of 95%. In addition, the product can be further purified by recrystallization with a solvent such as ethanol.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-5-3-4-10(8-14)11-6-12(15(16,17)18)9-13(20)7-11/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELPENUHGUQWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

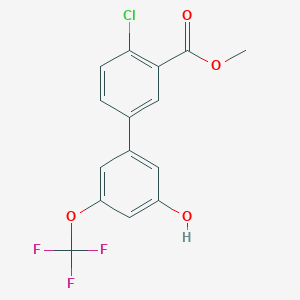
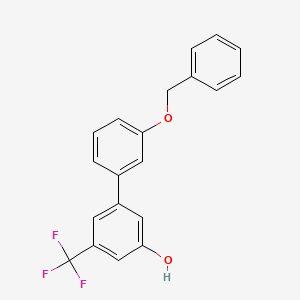
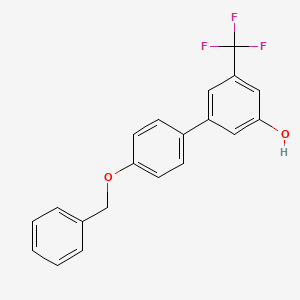

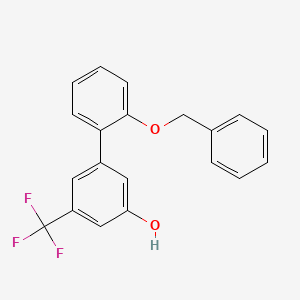

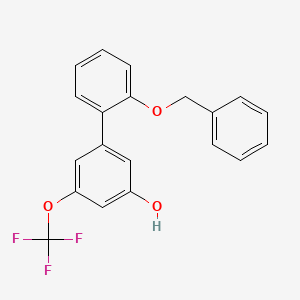
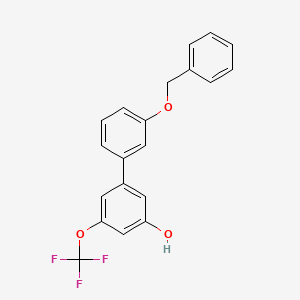
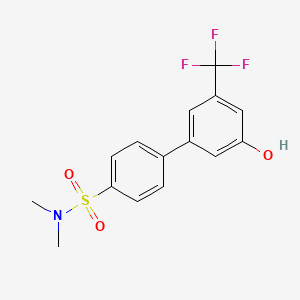
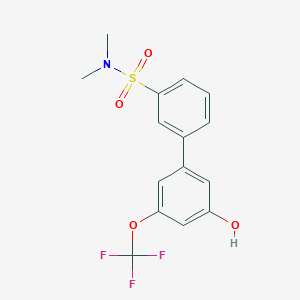

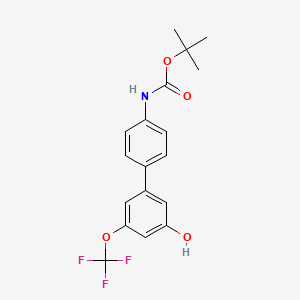
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)